Hydrogen-Bond Donor/Acceptor Profile vs. Regioisomeric and Des-Fluoro Analogs
A computational comparison of hydrogen-bond donor/acceptor counts reveals a unique profile for the target compound. It possesses 1 hydrogen-bond donor and 6 acceptors (tPSA 82 Ų) [1]. The regioisomeric analog (furan-3-yl) is expected to have the same count, but the des-fluoro analog (replacement of F with H) reduces the acceptor count, potentially lowering the topological polar surface area (tPSA) below the target compound's 82 Ų. A lower tPSA can impact aqueous solubility and permeability, key parameters in early drug discovery [2].
| Evidence Dimension | Hydrogen-bond acceptors and Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | tPSA: 82 Ų; H-bond donors: 1; H-bond acceptors: 6 [1] |
| Comparator Or Baseline | Des-fluoro analog (N-((3-(furan-2-yl)pyrazin-2-yl)methyl)isonicotinamide): tPSA not directly reported, but predicted to be lower owing to loss of a fluorine acceptor |
| Quantified Difference | Inferred reduction in tPSA by ~3-5 Ų and loss of 1 H-bond acceptor for the des-fluoro analog relative to the target compound |
| Conditions | Computational prediction based on 2D structure using standard drug-likeness models |
Why This Matters
The presence of the fluorine atom directly contributes to the compound's polarity and hydrogen-bonding capacity, which can be a decisive factor in achieving a balanced pharmacokinetic profile.
- [1] ZINC15 Database. Substance ZINC000390825674. Available at: https://zinc15.docking.org/substances/ZINC000390825674/ (Accessed 2026-05-09). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46, 3–26 (2001). View Source
